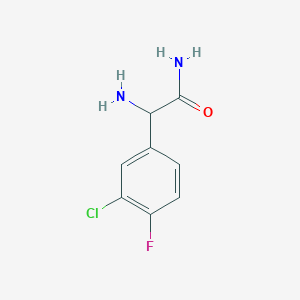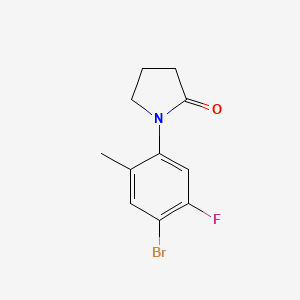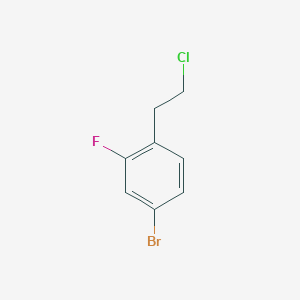
5-(4-Biphenylyl)-2-methyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Biphenylyl)-2-methyloxazole: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The biphenyl group attached to the oxazole ring enhances its stability and imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Biphenylyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-biphenylcarboxylic acid with acetic anhydride and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Biphenylyl)-2-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl moiety or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted biphenyl or oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Biphenylyl)-2-methyloxazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its fluorescent properties.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Wirkmechanismus
The mechanism of action of 5-(4-Biphenylyl)-2-methyloxazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The biphenyl group can enhance binding affinity to target proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. In optoelectronic applications, the compound’s photophysical properties, such as fluorescence and phosphorescence, play a crucial role in its function.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2-(4’-tert-Butylphenyl)-5-(4’'-biphenylyl)-1,3,4-oxadiazole
- Thiophene/phenylene co-oligomers
Comparison: 5-(4-Biphenylyl)-2-methyloxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and physical properties compared to oxadiazoles and thiophene/phenylene co-oligomers. The oxazole ring provides different electronic characteristics, making it suitable for specific applications in materials science and optoelectronics. Additionally, the biphenyl group enhances stability and allows for various substitution reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C16H13NO |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-methyl-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-17-11-16(18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
NMMOSGSWKVZOKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)

![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)



![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
